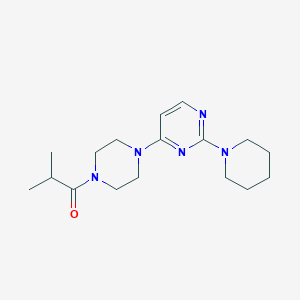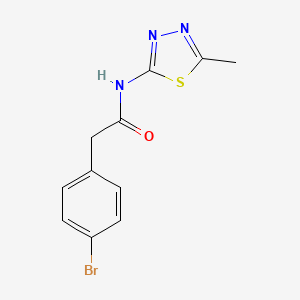![molecular formula C15H18ClN3O2 B5592385 3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted imidazolylbenzamides, closely related to the compound of interest, involves the combination of specific chemical groups to achieve desired pharmacological activities. A study by Morgan et al. (1990) elaborates on the synthesis of 18 N-substituted imidazolylbenzamides, indicating a method that could be adapted for our compound (Morgan et al., 1990).
Molecular Structure Analysis
Ünver et al. (2009) discuss the structural properties of novel compounds, including those with an imidazolylpropyl group, through spectroscopic characterization and crystal structure analysis. These methods provide insights into the 3D arrangement of atoms and the electronic structure of such compounds (Ünver et al., 2009).
Chemical Reactions and Properties
The chemical behavior and reactions of N-substituted benzamides, including chloro and ethoxy substitutions, are complex and can be influenced by various factors. For instance, Bhaskar et al. (2019) describe a 'one-pot' reductive cyclization method that could potentially be applied to synthesize related compounds, illustrating the chemical reactivity of these substances (Bhaskar et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of chemical compounds. Although specific studies on the physical properties of "3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide" are scarce, general principles of physical chemistry and related research can provide guidance on these aspects.
Chemical Properties Analysis
Chemical properties include reactivity with other substances, stability under various conditions, and pharmacological activities. Kumar et al. (2003) study similar compounds, highlighting their potential anti-cancer activities, which may indirectly suggest the chemical properties of our compound of interest (Kumar et al., 2003).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research efforts have been directed towards synthesizing novel compounds with potential biological activities. For instance, studies have explored the synthesis of imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective agents against ulcers, although the compounds showed more promise in cytoprotection rather than antisecretory effects (Starrett et al., 1989). Another study focused on the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating their potential as class III agents for arrhythmia treatment (Morgan et al., 1990).
Chemical Synthesis and Characterization
Efforts in chemical synthesis have led to the development of various compounds with imidazole derivatives, highlighting the versatility of these compounds in creating pharmaceutical agents. The synthesis and structural characterization of novel triazol-3(4H)-ones indicate the potential for further exploration in pharmaceutical applications (Ünver et al., 2009). Additionally, research into the reactions of o-aminonitriles with isocyanates has opened avenues for synthesizing imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione, demonstrating the chemical versatility of these compounds (Papadopoulos, 1981).
Antimicrobial Activity
A notable area of application is the investigation of antimicrobial properties. Studies on new pyridine derivatives have shown variable and modest antimicrobial activity against several bacteria and fungi strains, suggesting the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Potential Utility in Various Fields
The research extends to exploring the utility of imidazole derivatives in other areas, such as the synthesis of Schiff and Mannich bases of isatin derivatives with triazole-ones, which could have implications in medicinal chemistry and drug development (Bekircan & Bektaş, 2008).
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-(3-imidazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-21-14-5-4-12(10-13(14)16)15(20)18-6-3-8-19-9-7-17-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUVQHSJOYDZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5592316.png)
![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)

![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)